An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry due to its demonstrated biological activities.
| Property | Value | Source |
| CAS Number | 953414-75-0 | [1] |
| Molecular Formula | C₁₃H₉BrN₂ | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Physical Properties of a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Due to the lack of specific data for the title compound, the physical properties of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), are provided below for reference.
| Property | Value | Source |
| Appearance | White to Yellow to Orange powder to crystal | [1] |
| Purity | >98.0% (GC) | [1] |
| Boiling Point | No data available | [2] |
Spectral Data of a Related Compound: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Detailed spectral data for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is not available. However, spectral data for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine is available and provides insight into the expected spectral characteristics.
| ¹H NMR (DMF-d₇, 400 MHz) | ¹³C NMR (DMF-d₇, 100.58 MHz) |
| δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) | δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³) |
| Source:[3] | Source:[3] |
Synthesis and Reactivity
Proposed Synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
A specific, validated experimental protocol for the synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is not detailed in the available literature. However, based on the synthesis of related pyrrolopyridine derivatives, a plausible synthetic route can be proposed. A common method involves the Sonogashira coupling of a dihalopyridine followed by a Larock indole synthesis or a Fischer indole synthesis from a suitable hydrazine precursor.
A general workflow for a potential synthesis is outlined below:
Caption: Proposed synthetic workflow for 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol for a Related Compound: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
The following is a detailed experimental protocol for the synthesis of a structurally related compound, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which can inform potential synthetic strategies for the title compound.[4]
Materials:
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2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (16.8 g, 0.14 mol)
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48% Hydrobromic acid (24.13 g, 0.143 mol)
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Methylene chloride (260 g)
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20% Hydrogen peroxide solution (20.20 g)
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Saturated aqueous sodium bisulfite solution (60 g)
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Water (200 g)
Procedure:
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To a reaction flask, add 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride. Stir thoroughly to obtain reaction mixture C.
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Control the temperature of reaction mixture C at 25-30°C and slowly add 20% hydrogen peroxide solution dropwise to obtain mixture D.
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Neutralize mixture D with a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.
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Perform partitioning to separate the organic phase E and the aqueous phase F.
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Wash the organic phase E with water.
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Recover the dichloromethane solvent from the organic phase E to obtain 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
This procedure reportedly yields 26.6 g of the product (95.6% yield) with a purity of ≥99% as determined by liquid chromatography.[4]
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, demonstrating significant activity against several important cancer-related targets.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Abnormal activation of the FGFR signaling pathway is a crucial factor in the development and progression of various tumors.[5] The 1H-pyrrolo[2,3-b]pyridine moiety typically acts as a hinge-binder in the ATP-binding pocket of the FGFR kinase domain.
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation. This triggers a series of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.
Caption: The FGFR signaling pathway and the proposed inhibitory action of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Inhibition of Ataxia-Telangiectasia Mutated (ATM) Kinase
The 1H-pyrrolo[2,3-b]pyridine core has also been utilized in the design of highly selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR), particularly in sensing and initiating repair of DNA double-strand breaks (DSBs).[6] Inhibition of the ATM pathway can sensitize cancer cells to DNA-damaging agents, making it an attractive target for combination cancer therapies.
Upon detection of DSBs, ATM is activated and phosphorylates a multitude of downstream targets, including CHK2 and p53, to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Caption: The ATM signaling pathway in response to DNA damage and the proposed inhibitory action of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine.




